molecular formula C34H65N5O10 B12323756 N-alpha-Boc-N-alpha,delta,delta-tris(3-Boc-aminopropyl)-L-ornithine

N-alpha-Boc-N-alpha,delta,delta-tris(3-Boc-aminopropyl)-L-ornithine

Cat. No.: B12323756
M. Wt: 703.9 g/mol
InChI Key: ZVEQMFGVWDPIKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-alpha-Boc-N-alpha,delta,delta-tris(3-Boc-aminopropyl)-L-ornithine is a synthetic compound derived from L-ornithine, an amino acid that plays a role in the urea cycle. The compound is characterized by the presence of multiple Boc (tert-butoxycarbonyl) protecting groups, which are commonly used in peptide synthesis to protect amine groups from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-alpha-Boc-N-alpha,delta,delta-tris(3-Boc-aminopropyl)-L-ornithine typically involves the protection of the amine groups of L-ornithine with Boc groups. This can be achieved through the reaction of L-ornithine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction conditions usually involve dissolving the reactants in an organic solvent like dichloromethane and stirring at room temperature.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of the synthesis process, including the addition of protecting groups, purification, and final deprotection.

Chemical Reactions Analysis

Types of Reactions

N-alpha-Boc-N-alpha,delta,delta-tris(3-Boc-aminopropyl)-L-ornithine can undergo various chemical reactions, including:

    Deprotection Reactions: Removal of Boc groups using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Substitution Reactions: The protected amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Deprotection: L-ornithine with free amine groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-alpha-Boc-N-alpha,delta,delta-tris(3-Boc-aminopropyl)-L-ornithine has several applications in scientific research:

    Peptide Synthesis: Used as a building block in the synthesis of complex peptides.

    Bioconjugation: Employed in the modification of proteins and other biomolecules.

    Drug Development: Investigated for its potential use in the development of therapeutic agents.

Mechanism of Action

The mechanism of action of N-alpha-Boc-N-alpha,delta,delta-tris(3-Boc-aminopropyl)-L-ornithine depends on its specific application. In peptide synthesis, the Boc groups protect the amine functionalities, allowing for selective reactions at other sites. Upon deprotection, the free amine groups can participate in further chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    N-alpha-Boc-L-ornithine: A simpler derivative with a single Boc group.

    N-alpha-Boc-N-alpha,delta-bis(3-Boc-aminopropyl)-L-ornithine: A related compound with two Boc-protected amine groups.

Uniqueness

N-alpha-Boc-N-alpha,delta,delta-tris(3-Boc-aminopropyl)-L-ornithine is unique due to the presence of three Boc-protected amine groups, which provides greater flexibility in multi-step synthesis processes.

Properties

IUPAC Name

5-[bis[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H65N5O10/c1-31(2,3)46-27(42)35-18-14-22-38(23-15-19-36-28(43)47-32(4,5)6)21-13-17-25(26(40)41)39(30(45)49-34(10,11)12)24-16-20-37-29(44)48-33(7,8)9/h25H,13-24H2,1-12H3,(H,35,42)(H,36,43)(H,37,44)(H,40,41)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEQMFGVWDPIKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCN(CCCC(C(=O)O)N(CCCNC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)CCCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H65N5O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

703.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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